![molecular formula C19H15ClF3N3O3S B2688251 5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 551930-98-4](/img/structure/B2688251.png)
5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15ClF3N3O3S and its molecular weight is 457.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Pyrrolidine
Pyrrolidine is a five-membered ring with one nitrogen atom. Compounds containing a pyrrolidine ring have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Indole derivatives
Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生物活性
5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClF3N2O2S. The presence of a sulfonyl group and a trifluoromethyl group enhances its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated the potential of oxadiazole derivatives in anticancer therapy. Specifically, compounds within this class have shown promising cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : In vitro assays have revealed that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance, one study reported an IC50 value of 15.63 µM for a related oxadiazole compound against MCF-7 cells, which is comparable to established chemotherapeutics like Tamoxifen .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 15.63 | |
Related Oxadiazole Derivative | A549 | 0.12–2.78 |
The biological activity of oxadiazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds can activate apoptotic pathways through:
- Increased p53 Expression : Activation of the p53 tumor suppressor protein has been linked to enhanced apoptosis in cancer cells.
- Caspase Activation : The cleavage of caspases is a hallmark of apoptosis; compounds have been shown to increase caspase-3 cleavage in treated cells .
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in preclinical models:
- Breast Cancer Model : A study investigating the effects of various oxadiazole derivatives showed that specific modifications to the oxadiazole ring significantly increased their cytotoxicity against MCF-7 cells. The study emphasized structure-activity relationships (SAR), indicating that halogen substitutions could enhance activity .
- Combination Therapy : Research has explored the potential of combining oxadiazole derivatives with existing chemotherapeutics to improve treatment efficacy and reduce resistance. For instance, combining these compounds with HDAC inhibitors has shown synergistic effects in various cancer cell lines .
特性
IUPAC Name |
5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O3S/c20-14-7-1-2-9-16(14)30(27,28)26-10-4-8-15(26)18-24-17(25-29-18)12-5-3-6-13(11-12)19(21,22)23/h1-3,5-7,9,11,15H,4,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOCZJKTCHUPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。